molecular formula C13H19NO4 B8138039 tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate

Cat. No.: B8138039
M. Wt: 253.29 g/mol
InChI Key: PSMSWHIDASMCPS-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyphenoxy group, and an ethylcarbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-hydroxyphenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+2-(2-hydroxyphenoxy)ethylaminetert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{2-(2-hydroxyphenoxy)ethylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2-(2-hydroxyphenoxy)ethylamine→tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-(2-hydroxyphenoxy)ethylamine and carbon dioxide.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals, where it serves as a precursor or intermediate.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate moiety can be selectively removed under mild acidic conditions, revealing the free amine group for further chemical transformations. This selective deprotection is crucial in multi-step organic syntheses, allowing for the sequential modification of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
  • tert-Butyl (2-hydroxyethyl)(methyl)carbamate

Uniqueness

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate is unique due to the presence of the hydroxyphenoxy group, which imparts distinct chemical properties and reactivity. This functional group allows for additional modifications and applications in various fields, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyphenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-7-5-4-6-10(11)15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMSWHIDASMCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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